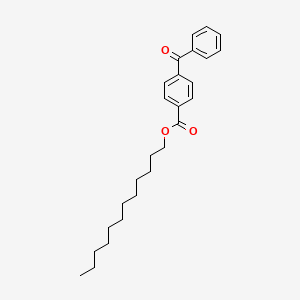
Iridium--lanthanum (2/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium–lanthanum (2/3) is a compound formed by the combination of iridium and lanthanum in a 2:3 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (2/3) typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of iridium and lanthanum powders, followed by pressing the mixture into pellets. These pellets are then heated in a vacuum or inert atmosphere at temperatures ranging from 1000°C to 1500°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of iridium–lanthanum (2/3) may involve similar high-temperature techniques but on a larger scale. Advanced methods such as arc melting or induction melting can be used to ensure uniform mixing and reaction of the constituent metals. These methods allow for the production of larger quantities of the compound with consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium–lanthanum (2/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both iridium and lanthanum.
Common Reagents and Conditions
Oxidation: Iridium–lanthanum (2/3) can be oxidized in the presence of oxygen at elevated temperatures to form oxides of iridium and lanthanum.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halide compounds
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield iridium oxide and lanthanum oxide, while substitution with chlorine can produce iridium chloride and lanthanum chloride .
Wissenschaftliche Forschungsanwendungen
Iridium–lanthanum (2/3) has several scientific research applications due to its unique properties:
Superconductivity: The compound exhibits superconducting properties, making it a subject of interest in the study of superconducting materials.
Materials Science: The compound’s unique electronic and structural properties make it valuable in the development of advanced materials for electronic and optical applications.
Biomedical Applications: Lanthanum-based compounds are used in medical applications, such as phosphate binders for patients with kidney disease.
Wirkmechanismus
The mechanism of action of iridium–lanthanum (2/3) in its various applications is influenced by the electronic and structural properties of the compound. In superconductivity, the compound’s ability to conduct electricity without resistance is due to the interaction between the iridium and lanthanum atoms, which creates a favorable electronic environment for superconductivity . In catalysis, the compound’s surface properties and electronic structure facilitate the activation and transformation of reactant molecules .
Vergleich Mit ähnlichen Verbindungen
Iridium–lanthanum (2/3) can be compared with other similar intermetallic compounds, such as:
Iridium–cerium compounds: These compounds also exhibit interesting electronic properties but may differ in their superconducting behavior and catalytic activity.
Lanthanum–nickel compounds: These compounds are known for their hydrogen storage capabilities and are used in battery applications.
Iridium–rhodium compounds: These compounds share some catalytic properties with iridium–lanthanum (2/3) but may have different reactivity and stability.
The uniqueness of iridium–lanthanum (2/3) lies in its combination of superconducting and catalytic properties, which are not commonly found together in other intermetallic compounds.
Eigenschaften
CAS-Nummer |
54652-83-4 |
|---|---|
Molekularformel |
Ir2La3 |
Molekulargewicht |
801.15 g/mol |
IUPAC-Name |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.3La |
InChI-Schlüssel |
WYQCGNIMOAUILU-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[La].[La].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)





propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)


